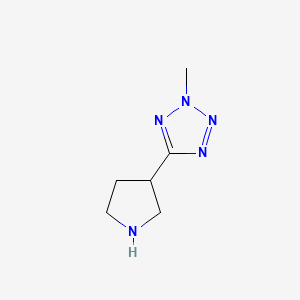

2-Methyl-5-pyrrolidin-3-yltetrazole

Description

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

2-methyl-5-pyrrolidin-3-yltetrazole |

InChI |

InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-2-3-7-4-5/h5,7H,2-4H2,1H3 |

InChI Key |

RLXHJYRHFDLONY-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of 2-Methyl-5-pyrrolidin-3-yltetrazole and Analogues

Key Observations :

- Nitrogen Content : Tetrazoles (4 N) are more electron-deficient and acidic than triazoles (3 N) or pyrazoles (2 N), influencing reactivity and coordination properties.

- Substituent Effects: Aromatic groups (phenyl, pyridine in ) enhance π-π stacking but reduce solubility. Methoxy in increases polarity, while the amino group in offers hydrogen-bond donation.

Reactivity Differences :

- Tetrazoles (target and ) are stronger acids than triazoles () or pyrazoles (), making them better ligands for metal coordination.

- The pyrrolidine in the target compound may undergo ring-opening reactions under acidic conditions, unlike the stable pyridine in .

Physicochemical Properties

Table 2: Property Comparison

Key Insights :

- The target compound’s pyrrolidine substituent balances lipophilicity and solubility, making it suitable for medicinal chemistry.

- The triazole in has lower acidity, favoring stability in basic environments.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for stereoisomers .

- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals in crowded spectra caused by tetrazole and pyrrolidine moieties .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

Q. Advanced Research Focus

- Dynamic NMR : Investigates conformational flexibility of the pyrrolidine ring .

- Solid-state NMR : Characterizes polymorphic forms, which impact solubility and bioavailability .

How can contradictions in biological activity data for this compound analogs be addressed?

Advanced Research Focus

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound stability. Mitigation strategies include:

- Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and controls .

- Metabolic stability studies : Evaluate degradation in liver microsomes to rule out false negatives .

- Docking simulations : Compare binding modes in protein targets (e.g., kinases) to explain potency variations .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste disposal : Segregate tetrazole-containing waste for incineration to prevent environmental release .

How can the agrochemical potential of this compound derivatives be systematically evaluated?

Q. Advanced Research Focus

- In vitro screening : Test herbicidal/fungicidal activity against model organisms (e.g., Arabidopsis thaliana or Fusarium spp.) .

- Mode-of-action studies : Use transcriptomics to identify gene expression changes induced by the compound .

- Formulation stability : Assess shelf-life under varying pH and temperature conditions .

What computational tools are effective for predicting ADME properties of this compound-based drug candidates?

Q. Advanced Research Focus

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with permeability and solubility .

- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration based on logP and hydrogen-bonding capacity .

- CYP450 inhibition assays : Identify metabolic liabilities using liver enzyme microsomes .

How should researchers address discrepancies in stereochemical assignments for pyrrolidine-containing tetrazoles?

Q. Advanced Research Focus

- Vibrational spectroscopy (IR/Raman) : Compare experimental spectra with DFT-simulated data to confirm stereochemistry .

- Chiral derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for HPLC separation .

What regulatory considerations apply to preclinical studies involving this compound?

Q. Basic Research Focus

- FDA compliance : Document non-medical use clearly, as the compound is not approved for therapeutic applications .

- Animal ethics : Obtain IACUC approval for in vivo toxicity studies, focusing on dose-dependent effects .

How can structural diversity be introduced into the tetrazole-pyrrolidine scaffold for SAR studies?

Q. Advanced Research Focus

- Parallel synthesis : Utilize Ugi or Click chemistry to generate libraries with varied substituents (e.g., halogens, aryl groups) .

- Post-functionalization : Perform Pd-catalyzed cross-coupling on halogenated tetrazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.